Product packaging for 7-Chloroquinoline-3-carbonitrile(Cat. No.:)

7-Chloroquinoline-3-carbonitrile

Cat. No.: B8813244
M. Wt: 188.61 g/mol
InChI Key: VDFWQGWLOIECJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H5ClN2 B8813244 7-Chloroquinoline-3-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H5ClN2

Molecular Weight

188.61 g/mol

IUPAC Name

7-chloroquinoline-3-carbonitrile

InChI

InChI=1S/C10H5ClN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H

InChI Key

VDFWQGWLOIECJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C#N)Cl

Origin of Product

United States

The Quinoline Heterocycle: a Privileged Structure in Drug Discovery

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine (B92270) ring, holds a privileged status in the realm of drug discovery and development. nih.govnih.gov Its unique structural features, including its aromaticity, planarity, and the presence of a nitrogen atom, allow it to interact with a wide array of biological targets with high affinity and specificity. This versatility has led to the development of a multitude of quinoline-based drugs with diverse therapeutic applications.

The significance of quinoline heterocycles is underscored by their presence in numerous approved pharmaceuticals. These compounds have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, antiparasitic, and anti-inflammatory properties. rsc.orgnih.govtandfonline.com The ability of the quinoline nucleus to serve as a versatile pharmacophore allows medicinal chemists to strategically modify its structure to optimize potency, selectivity, and pharmacokinetic profiles.

A Legacy of Innovation: the Historical Evolution of Quinoline Derivatives

The journey of quinoline (B57606) derivatives in pharmaceutical research began with the isolation of quinine from the bark of the Cinchona tree in 1820. benthamdirect.com This natural product, with its potent antimalarial properties, marked the genesis of quinoline-based drug discovery. The success of quinine spurred extensive research into synthetic quinoline analogues, leading to the development of chloroquine in the 1940s, which became a cornerstone of malaria treatment for decades. benthamdirect.commdpi.com

The mid-20th century witnessed a surge in the exploration of quinoline chemistry, resulting in the discovery of the fluoroquinolone class of antibiotics, such as ciprofloxacin. nih.gov These synthetic agents revolutionized the treatment of bacterial infections. Subsequently, the discovery of the anticancer properties of camptothecin and its derivatives, including topotecan, further solidified the importance of the quinoline scaffold in oncology. nih.gov This historical progression highlights a continuous evolution, from natural product-inspired discovery to rational drug design, cementing the quinoline framework as a highly fruitful area of pharmaceutical research. nih.govbenthamdirect.com

The Rationale for a Focused Approach: the 7 Chloroquinoline 3 Carbonitrile Moiety

The strategic focus on the 7-chloroquinoline-3-carbonitrile moiety stems from the synergistic interplay of its constituent parts, each contributing distinct and advantageous properties for drug design. The 7-chloro substituent on the quinoline (B57606) ring is a well-established feature in numerous bioactive molecules, most notably in the antimalarial drug chloroquine. mesamalaria.org The presence of the chlorine atom at the 7-position can significantly influence the electronic properties of the quinoline ring system, enhancing its ability to interact with biological targets and often improving metabolic stability. orientjchem.org Research has consistently shown that 7-chloroquinoline (B30040) derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. tandfonline.comnih.gov

The introduction of a carbonitrile (cyano) group at the 3-position further enhances the therapeutic potential of the scaffold. The nitrile group is a versatile functional group in medicinal chemistry, known for its ability to act as a hydrogen bond acceptor and to participate in dipole-dipole interactions, thereby strengthening binding affinity to target proteins. nih.gov Furthermore, the carbonitrile moiety can serve as a valuable synthetic handle, allowing for the facile introduction of other functional groups to explore structure-activity relationships (SAR) and optimize lead compounds. benthamdirect.com The combination of the 7-chloro and 3-carbonitrile functionalities on the quinoline core creates a unique electronic and steric profile, offering the potential for novel mechanisms of action and improved pharmacological properties.

Charting the Course: Research Directions for Quinoline 3 Carbonitrile Derivatives

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The construction of the quinoline ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern variations developed to achieve this goal. These methods offer pathways to a diverse range of substituted quinolines, including those bearing the critical 3-carbonitrile functionality.

Vilsmeier-Haack Reaction in Quinoline Annulation

The Vilsmeier-Haack reaction is a powerful and versatile tool for the formylation of aromatic and heteroaromatic compounds, and it can also be employed in ring closure reactions to generate quinoline scaffolds. niscpr.res.inniscpr.res.in This reaction typically involves the use of a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which acts as an electrophile. researchgate.netchemijournal.com

In the context of quinoline synthesis, the Vilsmeier-Haack reaction can be applied to N-arylacetamides. The reaction proceeds through the cyclization of the N-arylimidoyl chloride intermediate, leading to the formation of a 2-chloro-3-formylquinoline. niscpr.res.in The reaction conditions, such as temperature and molar ratios of reagents, can be optimized to achieve good yields. niscpr.res.in For instance, the Vilsmeier cyclization of acetanilides can be carried out by adding POCl₃ to the substrate in DMF at low temperatures, followed by heating to afford 2-chloro-3-formylquinolines. niscpr.res.in The formyl group at the 3-position can then be subsequently converted to a nitrile group. niscpr.res.in

A variety of substituted acetanilides can be used as starting materials, allowing for the introduction of different substituents onto the quinoline ring. chemijournal.comchemijournal.com This method is particularly efficient for the synthesis of 2-chloro-3-formylquinolines, which are valuable precursors for further functionalization. niscpr.res.in

Multicomponent Reaction Strategies for Quinoline-3-carbonitrile Frameworks

Multicomponent reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.netrsc.org Several MCRs have been developed for the synthesis of quinoline-3-carbonitrile derivatives. nih.gov

One such approach involves a one-pot reaction of an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone, and ammonium (B1175870) acetate. nih.gov This method allows for the construction of the quinoline-3-carbonitrile framework with diverse substitution patterns. The use of MCRs simplifies the synthetic process and often leads to high yields of the desired products. rsc.org These strategies are considered environmentally friendly as they often utilize milder reaction conditions and reduce the generation of waste. iicbe.org

The versatility of MCRs allows for the incorporation of a wide range of functional groups into the quinoline scaffold, making it a powerful tool for the creation of libraries of compounds for biological screening. rsc.org

Cyclization Reactions in the Formation of 7-Chloroquinoline Systems

Various cyclization reactions are employed to construct the quinoline core, including the Doebner-von Miller, Combes, and Conrad-Limpach-Knorr syntheses. durham.ac.uk These classical methods often involve the reaction of anilines with α,β-unsaturated carbonyl compounds or β-ketoesters under acidic or thermal conditions.

For the specific synthesis of 7-chloroquinoline systems, a common strategy involves the cyclization of an appropriately substituted aniline (B41778) precursor. For example, the condensation of 3-chloroaniline (B41212) with other reagents can lead to the formation of the 7-chloroquinoline ring system. Another approach involves the cyclization of N-(3-chlorophenyl)-3-amino-2-butenoic acid ester using a Vilsmeier reagent to yield 2-methyl-7-chloroquinoline-3-carboxylic acid, which can be further modified. google.com

Microwave-assisted cyclization has also been shown to be an effective method for accelerating these reactions and improving yields. nih.gov The choice of cyclization strategy depends on the desired substitution pattern and the availability of starting materials.

Targeted Synthesis of this compound

While general quinoline syntheses can provide access to the core structure, more targeted approaches are often necessary to obtain this compound with high efficiency and purity.

Conversion of 7-Chloroquinoline-3-carbaldehyde (B1627995) Precursors to Carbonitrile

A common and direct route to this compound involves the conversion of a 7-chloroquinoline-3-carbaldehyde precursor. The aldehyde group can be transformed into a nitrile group through various methods.

One established method is the reaction of the aldehyde with hydroxylamine (B1172632) to form an oxime, followed by dehydration to yield the nitrile. Another approach involves the direct conversion of the aldehyde to the nitrile using reagents like iodine in aqueous ammonia (B1221849) or ceric ammonium nitrate (B79036) with aqueous ammonia. niscpr.res.inrsc.org For instance, treatment of 2-chloroquinoline-3-carbaldehyde (B1585622) with aqueous ammonia in the presence of ceric ammonium nitrate gives 2-chloroquinoline-3-carbonitrile (B1354263). rsc.org

The starting 7-chloroquinoline-3-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction on 3-chloroacetanilide. bldpharm.com This two-step sequence provides a reliable pathway to the target compound.

Derivatization from 4-Chloro-7-fluoroquinoline-3-carbonitrile (B1371492) Intermediates

An alternative strategy for the synthesis of this compound and its analogs involves the use of a 4-chloro-7-fluoroquinoline-3-carbonitrile intermediate. google.com This intermediate can be prepared from 7-fluoro-4-hydroxyquinoline-3-carbonitrile by treatment with a chlorinating agent such as thionyl chloride. google.com

The fluorine atom at the 7-position of this intermediate is susceptible to nucleophilic aromatic substitution. While this specific transformation to a 7-chloro derivative is less common as it involves substituting a less reactive halogen with a more reactive one, the fluoro group can be displaced by other nucleophiles to generate a variety of 7-substituted quinoline-3-carbonitriles. google.com However, for the synthesis of the parent 7-chloro compound, direct chlorination or synthesis from a chloro-substituted aniline is generally more straightforward. The primary utility of the 4-chloro-7-fluoroquinoline-3-carbonitrile intermediate lies in its ability to be converted to a range of other 7-substituted analogs. google.com

Advanced Synthetic Techniques for Analog Development

The development of functionalized analogs of this compound is crucial for exploring its potential applications. Advanced synthetic techniques provide the necessary tools to modify the core structure with precision and efficiency, enabling the synthesis of a diverse range of derivatives. These methods include aromatic nucleophilic substitution, transition-metal catalyzed cross-coupling reactions, and the application of green chemistry principles.

Aromatic Nucleophilic Substitution (SNAr) in 7-Chloroquinoline Scaffold Functionalization

Aromatic nucleophilic substitution (SNAr) is a powerful method for introducing various functional groups onto the 7-chloroquinoline scaffold. In this reaction, a nucleophile replaces a leaving group, in this case, the chlorine atom at the 7-position, on the aromatic ring. The reactivity of the C7-chloro group towards nucleophilic attack is a key aspect of the functionalization of the quinoline ring system.

The generally accepted mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the leaving group restores the aromaticity of the ring, yielding the substituted product. researchgate.net The presence of the nitrogen atom in the quinoline ring system activates the ring towards nucleophilic attack, particularly at the C2 and C4 positions. However, substitution at the C7 position is also feasible, often requiring specific reaction conditions.

The reactivity of chloroquinolines in SNAr reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, studies on the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) have shown that the reaction can be catalyzed by both acids and bases. researchgate.net While 2-chloroquinolines tend to be more reactive towards methoxide (B1231860) ions than 4-chloroquinolines, the latter often exhibit a greater tendency for acid catalysis when reacting with amines. researchgate.net This highlights the nuanced reactivity of different positions on the quinoline ring.

In the context of this compound, SNAr reactions can be employed to introduce a variety of substituents at the 7-position. For example, nucleophilic substitution with amines, thiols, or alkoxides can lead to the formation of 7-amino, 7-thio, or 7-alkoxy analogs, respectively. These reactions expand the chemical space of this compound derivatives, allowing for the fine-tuning of their physicochemical and biological properties.

A study on the synthesis of novel 7-chloroquinoline derivatives utilized aromatic nucleophilic substitution of 2,7-dichloroquinoline-3-carbaldehyde, a related scaffold, to introduce different functionalities. researchgate.net This demonstrates the applicability of SNAr in modifying the chloroquinoline core. Furthermore, the synthesis of 7-chloro-N-(1H-1,2,4-triazol-3-yl)-quinolin-4-amine was achieved through a nucleophilic substitution reaction between 4,7-dichloroquinoline (B193633) and 3-amino-1,2,4-triazole, showcasing the utility of this method for creating C-N bonds at the C4 position, which can be extrapolated to the C7 position. researchgate.net

Table 1: Examples of SNAr Reactions on Chloroquinoline Scaffolds
Starting MaterialNucleophileProductReference
4,7-dichloroquinoline3-Amino-1,2,4-triazole7-chloro-N-(1H-1,2,4-triaz-ol-3-yl)-quinolin-4-amine researchgate.net
2,7-dichloroquinoline-3-carbaldehydeVarious nucleophilesFunctionalized 7-chloroquinoline derivatives researchgate.net
4-chloroquinolines1,2,4-triazole4-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition-metal catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering a versatile and efficient means to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These reactions are particularly valuable for the functionalization of the this compound scaffold, allowing for the introduction of a wide array of substituents with high selectivity and functional group tolerance.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgorganic-chemistry.org It is widely used in the pharmaceutical industry for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl motifs. rsc.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For the functionalization of this compound, the Suzuki-Miyaura coupling can be employed to introduce aryl or vinyl groups at the 7-position by reacting it with the corresponding boronic acid. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. rsc.org For instance, the use of electron-rich, sterically hindered phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(tBu)₃) has proven effective in the coupling of challenging substrates. rsc.org Research has demonstrated the successful Suzuki cross-coupling of 4,7-dichloroquinoline with arylboronic acids, indicating the feasibility of applying this methodology to the 7-position. researchgate.net

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher classical methods for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic system typically consists of a palladium precursor and a phosphine ligand. wikipedia.org

In the context of this compound, the Buchwald-Hartwig amination allows for the direct introduction of primary or secondary amines at the 7-position. This is a powerful method for synthesizing a diverse library of 7-aminoquinoline (B1265446) derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high efficiency. nih.gov

Sonogashira Coupling:

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.org The catalytic cycle involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org

The Sonogashira coupling can be used to introduce alkynyl substituents at the 7-position of the this compound core. This opens up possibilities for further transformations of the alkyne functionality. Studies have shown the successful Sonogashira coupling of various bromo- and chloro-substituted aromatic and heteroaromatic compounds, including pyridine (B92270) derivatives, which are structurally related to quinolines. soton.ac.ukresearchgate.net

Table 2: Overview of Transition-Metal Catalyzed Cross-Coupling Reactions for Functionalizing 7-Chloroquinoline
ReactionCoupling PartnersBond FormedKey FeaturesPotential Application for this compound
Suzuki-Miyaura CouplingAryl/Vinyl Halide + Organoboron CompoundC-CForms biaryl and vinyl-aryl structures. libretexts.orgIntroduction of aryl and vinyl groups at the 7-position.
Buchwald-Hartwig AminationAryl Halide + AmineC-NDirect formation of aryl amines. wikipedia.orgSynthesis of 7-aminoquinoline derivatives.
Sonogashira CouplingAryl/Vinyl Halide + Terminal AlkyneC-C (sp²-sp)Synthesis of conjugated enynes and arylalkynes. wikipedia.orgIntroduction of alkynyl substituents at the 7-position.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.com The synthesis of quinolines and their derivatives, including this compound, has traditionally involved methods that can be environmentally detrimental, often requiring harsh reaction conditions, hazardous reagents, and generating significant waste. nih.gov Consequently, there is a growing focus on developing more sustainable and eco-friendly synthetic routes.

Several green chemistry approaches are being explored for quinoline synthesis. These include the use of environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis. ijpsjournal.comnih.gov For instance, formic acid has been investigated as a renewable and biodegradable catalyst for the direct synthesis of quinolines from readily available starting materials, offering improved selectivity and milder reaction conditions. ijpsjournal.com

Multicomponent reactions (MCRs) represent another green synthetic strategy, allowing the rapid assembly of complex molecules from simple starting materials in a single step, often without the need for purification of intermediates. acs.org This approach aligns well with the principles of atom economy and reduced waste generation. The use of water as a solvent is also a key aspect of green quinoline synthesis, with various methods being developed for Friedländer reactions in aqueous media using recoverable heterogeneous catalysts. acs.org

Iron-catalyzed reactions are gaining attention as a more sustainable alternative to those using precious metals like palladium. acs.org An iron-catalyzed cross-dehydrogenative coupling has been reported for the synthesis of quinoline derivatives, utilizing an environmentally friendly oxidant like hydrogen peroxide in ethanol (B145695) at room temperature. acs.org

Ultrasound-assisted synthesis has also been shown to be an effective green technique for the synthesis of 7-chloroquinoline derivatives. researchgate.net This method often leads to shorter reaction times, higher yields, and purer products compared to conventional heating methods. researchgate.net

While specific green synthesis methods for this compound are not extensively documented, the principles and techniques developed for the broader class of quinolines can be adapted. Future research in this area will likely focus on developing one-pot syntheses, employing recyclable catalysts, and utilizing greener solvents and energy sources to produce this compound and its analogs in a more sustainable manner.

Table 3: Green Chemistry Approaches in Quinoline Synthesis
Green Chemistry PrincipleSynthetic ApproachAdvantagesReference
Use of Renewable Feedstocks/CatalystsFormic acid as a catalystBiodegradable, renewable, milder conditions. ijpsjournal.com ijpsjournal.com
Atom Economy/Reduced WasteMulticomponent reactions (MCRs)Rapid assembly of complex molecules, less waste. acs.org acs.org
Use of Safer SolventsReactions in aqueous mediaEnvironmentally benign solvent, potential for catalyst recycling. acs.org acs.org
Use of Less Hazardous ReagentsIron catalysis with H₂O₂ as oxidantAbundant and less toxic metal, environmentally friendly oxidant. acs.org acs.org
Energy EfficiencyUltrasound-assisted synthesisShorter reaction times, higher yields, improved purity. researchgate.net researchgate.net

Reactivity of the Chloro Substituent

The chlorine atom on the quinoline ring is a key handle for introducing diverse functionalities through nucleophilic substitution and other transformations. Its reactivity is influenced by its position on the quinoline core.

The chloro group at the C-7 position of the quinoline nucleus is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nitrogen, oxygen, and sulfur-based nucleophiles. For instance, the reaction of 4,7-dichloroquinoline with nucleophiles like thiosemicarbazide (B42300) or 3-amino-1,2,4-triazole proceeds via nucleophilic substitution, typically at the more activated C-4 position, but demonstrates the general principle of chloro group displacement on the quinoline ring. researchgate.net In reactions involving 7-chloroquinoline derivatives, direct displacement at the C-7 position can be achieved. For example, the synthesis of 7-hydrazinoquinoline derivatives has been accomplished by reacting the corresponding 7-chloroquinoline with hydrazine (B178648) hydrate (B1144303). pharmascholars.com

This reactivity is fundamental for creating libraries of substituted quinolines. The reaction of 4,7-dichloroquinoline with (hexahydro-1H-pyrrolizin-7a-yl)methanamine to form a 4-amino-7-chloroquinoline derivative highlights a selective substitution at the C-4 position while leaving the C-7 chloro group intact for potential subsequent modifications. mdpi.com

The reactivity of a chloro substituent on the quinoline ring is highly dependent on its position. In di- or tri-chloro-substituted quinoline analogs, a distinct hierarchy of reactivity is often observed. Generally, a chloro group at the C-4 position is more reactive towards nucleophilic substitution than one at the C-7 position. tandfonline.comsemanticscholar.org This regioselectivity is attributed to the electronic effects of the ring nitrogen, which activates the C-4 position for nucleophilic attack. For example, in reactions with 2,4-dichloroquinoline-3-carbonitrile (B1351073), nucleophiles such as thiolate anions and amines preferentially attack the C-4 position. researchgate.net Similarly, the reaction of 4,7-dichloroquinoline with various amines results in selective substitution at the C-4 position. researchgate.net

The C-2 position also exhibits unique reactivity. In 2,7-dichloroquinoline-3-carbaldehyde, the C-2 chloro group can be selectively substituted with methoxy (B1213986) and ethoxy groups by refluxing with the corresponding alcohol in the presence of a base. researchgate.net Hydrazination of 2-alkylthio-4-chloro-8-methylquinolines can lead to displacement at both the C-2 and C-4 positions, demonstrating that the nature of the leaving group at C-2 influences its reactivity towards nucleophiles. mdpi.com These examples from related analogs underscore the tunable reactivity of chloroquinolines, allowing for controlled, stepwise functionalization.

Table 1: Nucleophilic Substitution Reactions on Chloroquinoline Analogs

Starting Material Nucleophile Position of Substitution Product Type Reference
2,4-Dichloroquinoline-3-carbonitrile Thiolate anions C-4 4-Thioether-quinoline researchgate.net
2,4-Dichloroquinoline-3-carbonitrile Amines C-4 4-Aminoquinoline researchgate.net
2,7-Dichloroquinoline-3-carbaldehyde Methanol/Ethanol C-2 2-Alkoxyquinoline researchgate.net
4,7-Dichloroquinoline Thiosemicarbazide C-4 4-Substituted-7-chloroquinoline researchgate.net
4-Chloro-8-methylquinolin-2(1H)-one Sodium azide C-4 4-Azido-quinolin-2-one mdpi.com

Reactivity of the Nitrile Functional Group

The nitrile (-C≡N) group at the C-3 position is a versatile functional group, capable of undergoing various transformations to build more complex molecular architectures, including fused heterocyclic systems.

The nitrile group is an excellent electrophile and can participate in cycloaddition reactions with binucleophilic reagents to construct fused ring systems. A prominent example is the reaction of chloroquinoline-3-carbonitriles with hydrazine hydrate. This reaction typically leads to the formation of pyrazolo[4,3-c]quinoline derivatives. researchgate.net The process involves an initial nucleophilic attack of the hydrazine on the nitrile carbon, followed by an intramolecular cyclization and tautomerization to yield the stable, fused aromatic system. The synthesis of 3-amino-1H-pyrazolo[3,4-b]quinoline has been achieved through the cycloaddition of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate. rsc.org These pyrazoloquinoline scaffolds are of significant interest due to their biological activities, including anti-inflammatory properties. nih.govnih.gov

The nitrile group can be converted into other important functional groups, namely amides, carboxylic acids, and amines, through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. Partial hydrolysis yields a carboxamide (-CONH2), while complete hydrolysis leads to a carboxylic acid (-COOH). For instance, the hydrolysis of 2,4-dichloroquinoline-3-carbonitrile derivatives can afford the corresponding 4-quinolinone products. researchgate.net The synthesis of N-(3-cyano-quinoline-7-yl) amide derivatives has also been reported, showcasing the utility of the nitrile as a precursor to amides. nih.gov

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to furnish the primary amine. libretexts.org For example, (2-chloroquinolin-3-yl)methanamine (B3047665) has been successfully synthesized by the reduction of 2-chloroquinoline-3-carbonitrile with LiAlH4. nih.gov Catalytic hydrogenation using catalysts like Raney Nickel or palladium on carbon (Pd/C) also serves as a method for reducing nitriles to primary amines, often with good selectivity in the presence of other reducible groups like esters. libretexts.orgresearchgate.net

Table 2: Transformations of the Nitrile Functional Group

Starting Material Reagent(s) Transformation Product Functional Group Reference
2-Chloroquinoline-3-carbonitrile Hydrazine Hydrate Cycloaddition Fused Pyrazole (Pyrazoloquinoline) rsc.org
2-Chloroquinoline-3-carbonitrile LiAlH4, then H2O Reduction Primary Amine (-CH2NH2) nih.gov
Generic Nitrile H3O+ or OH-, H2O Hydrolysis Carboxamide or Carboxylic Acid libretexts.org
Generic Nitrile H2 / Metal Catalyst (Pd, Pt, Ni) Reduction Primary Amine (-CH2NH2) libretexts.org

Regioselective Functionalization and Derivatization Strategies

Achieving regioselectivity is crucial when multiple reactive sites are present in a molecule like this compound. Various strategies have been developed to selectively functionalize the quinoline core.

One powerful approach involves directed metalation using strong bases like lithium amides (e.g., lithium diisopropylamide, LDA) or mixed lithium-magnesium/zinc amide reagents. nih.govfigshare.com The choice of the metal amide base can control the site of deprotonation and subsequent functionalization. For instance, while LDA tends to promote metalation at the C-3 position of chloro-substituted quinolines, the use of mixed lithium-magnesium or lithium-zinc amides can direct functionalization to the C-2 or C-8 positions. nih.govacs.org This base-controlled regioselectivity provides a versatile toolkit for synthesizing di- and trifunctionalized quinolines. figshare.com

Furthermore, the inherent reactivity differences between the chloro-substituents at various positions (C-2, C-4, C-7) can be exploited for stepwise derivatization. As discussed, the C-4 chloro group is generally the most susceptible to nucleophilic substitution, followed by the C-2 and then the C-7 positions. tandfonline.comsemanticscholar.org This allows for a sequential reaction strategy where a more reactive position is first targeted with a nucleophile, followed by modification of a less reactive position under different conditions. This combination of exploiting inherent reactivity and employing directed metalation strategies enables the synthesis of a wide array of highly functionalized quinoline derivatives from a common starting material. acs.org

Reaction Mechanisms Governing Key Transformations

The principal reaction mechanisms that govern the transformations of this compound are nucleophilic aromatic substitution (SNA_r), palladium-catalyzed cross-coupling, and reactions involving the cyano group, such as hydrolysis, reduction, and cycloaddition.

Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atom at the C-7 position of the quinoline ring is susceptible to nucleophilic displacement. This reaction typically proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. durham.ac.uknih.gov The presence of the electron-withdrawing quinoline nitrogen and the C-3 cyano group activates the ring system towards nucleophilic attack. durham.ac.uk

The mechanism involves the attack of a nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemguide.co.uk The negative charge is delocalized over the aromatic system, including the nitrogen atom and the cyano group, which helps to stabilize the intermediate. chemguide.co.uk In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. nih.govgoogle.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of 7-amino-, 7-alkoxy-, and 7-thioalkoxyquinoline-3-carbonitrile derivatives, respectively. google.comfuture-science.com For instance, the reaction of 4,7-dichloroquinoline with sulfonamides in the presence of an acid catalyst proceeds via nucleophilic substitution at the C-4 position, highlighting the general reactivity of chloroquinolines. future-science.com While this example involves the 4-chloro isomer, the underlying principles of nucleophilic aromatic substitution apply to the 7-chloro position as well.

Table 1: Nucleophilic Aromatic Substitution Reactions of Chloroquinolines

Reactant (Chloroquinoline)NucleophileProductReference
4,7-DichloroquinolineSulfonamides4-Sulfonamido-7-chloroquinoline future-science.com
7-Fluoro-4-(substituted amino)-3-quinolinecarbonitrilesAlkoxide/Thioalkoxide7-Alkoxy/Thioalkoxy-4-(substituted amino)-3-quinolinecarbonitriles google.com

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C-7 position also serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the 7-position. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Initially, a palladium(0) catalyst undergoes oxidative addition to the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation, where an organic group is transferred from an organoboron reagent (e.g., a boronic acid) to the palladium center. The final step is reductive elimination, which results in the formation of the C-C coupled product and regeneration of the palladium(0) catalyst. nih.gov

The scope of the Suzuki-Miyaura coupling is broad, and various boronic acids can be employed to introduce a wide range of substituents. nih.gov This methodology has been successfully applied to other chloroquinoline systems for the synthesis of complex molecules. durham.ac.uk

Table 2: Suzuki-Miyaura Coupling of Chloroquinolines

Chloroquinoline SubstrateBoronic AcidCatalyst/LigandProductReference
(Hetero)aryl Chlorides(Hetero)aryltrifluoroboratesPd(OAc)2/RuPhos(Hetero)biaryls nih.gov
p-Bromoacetophenonem-Chlorophenyl DABO boronatePd catalystDiaryl ketone nih.gov

Reactions of the Cyano Group

The cyano group at the C-3 position is a versatile functional group that can undergo a variety of transformations.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, followed by nucleophilic attack of water. youtube.com This leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium salt. chemguide.co.ukyoutube.com Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile, and after protonation, an amide intermediate is formed, which is subsequently hydrolyzed to a carboxylate salt and ammonia. chemguide.co.uklibretexts.org Acidification of the reaction mixture then yields the carboxylic acid. libretexts.org The hydrolysis of 2,7-dichloroquinoline-3-carbonitrile (B119050) to 2,7-dichloroquinoline-3-carboxamide using sulfuric acid and acetic acid demonstrates the feasibility of this transformation within the chloroquinoline scaffold. researchgate.net

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). rsc.orgorganic-chemistry.org The mechanism involves the nucleophilic addition of a hydride ion to the carbon of the nitrile, followed by further reduction of the resulting imine intermediate. rsc.org This transformation provides a route to 7-chloro-3-(aminomethyl)quinoline.

Cycloaddition: The nitrile group can also participate in cycloaddition reactions. For example, reaction with hydrazine can lead to the formation of fused heterocyclic systems. rsc.org The reaction of 2-chloroquinoline-3-carbonitrile with hydrazine hydrate gives 3-amino-1H-pyrazolo[3,4-b]quinoline, indicating that the cyano group can be a key component in the construction of more complex heterocyclic structures. rsc.org

Table 3: Transformations of the Cyano Group in Quinolines

Starting MaterialReagentsProductTransformationReference
2,7-Dichloroquinoline-3-carbonitrileAcetic acid, Sulfuric acid2,7-Dichloroquinoline-3-carboxamideHydrolysis researchgate.net
2-Chloro-3-cyanoquinolineLiAlH4, THF(2-Chloroquinolin-3-yl)methanamineReduction rsc.org
2-Chloroquinoline-3-carbonitrileHydrazine hydrate3-Amino-1H-pyrazolo[3,4-b]quinolineCycloaddition rsc.org

Antibacterial Activity

Derivatives of this compound have demonstrated notable potential as antibacterial agents, with activity observed against a spectrum of both Gram-positive and Gram-negative bacteria. The structural features of these compounds allow for interactions with key bacterial enzymes, leading to the inhibition of bacterial growth.

Efficacy Against Gram-Positive Bacterial Strains

Several novel derivatives of 7-chloroquinoline have been synthesized and evaluated for their antibacterial properties. One such derivative, 2,7-dichloroquinoline-3-carbonitrile, has shown good activity against Staphylococcus aureus and Streptococcus pyogenes, with an inhibition zone of 11.00 ± 0.03 mm and 11.00 ± 0.02 mm, respectively. researchgate.net These findings highlight the potential of these compounds in combating infections caused by Gram-positive bacteria.

Efficacy Against Gram-Negative Bacterial Strains

The antibacterial screening of 7-chloroquinoline derivatives has also revealed their effectiveness against Gram-negative bacteria. For instance, 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde have demonstrated good activity against Escherichia coli, with inhibition zones of 11.00 ± 0.04 mm and 12.00 ± 0.00 mm, respectively. researchgate.net Additionally, 2,7-dichloroquinoline-3-carbonitrile was found to be effective against Pseudomonas aeruginosa, showing an inhibition zone of 11.00 ± 0.03 mm. researchgate.net

Table 1: Antibacterial Activity of this compound Derivatives

Antimycobacterial Potential

The antimycobacterial activity of 7-chloroquinoline derivatives has been a subject of significant interest. A study evaluating 18 new 7-chloroquinoline derivatives against 15 Mycobacterium species, including standardized and clinical isolates, found that the most active compounds exhibited moderate activity with minimum inhibitory concentration (MIC) values of 16 μg/mL for all tested microorganisms. researchgate.net These results suggest that 7-chloroquinoline compounds are promising leads for the development of new anti-tuberculosis drugs. researchgate.net

Mechanisms of Antibacterial Action (e.g., DNA Gyrase Inhibition, Topoisomerase IIβ Interaction)

The antibacterial effects of quinoline derivatives are often attributed to their ability to inhibit essential bacterial enzymes. Molecular docking studies have been employed to investigate the binding patterns of these compounds with bacterial targets. For instance, in silico analysis of 2,7-dichloroquinoline-3-carboxamide and 7-chloro-2-ethoxyquinoline-3-carbaldehyde revealed their potential to interact with E. coli DNA gyrase B, with binding affinities of -6.4 kcal/mol and -6.6 kcal/mol, respectively. researchgate.net Furthermore, these compounds were also docked against human topoisomerase IIβ, showing minimal binding energy, which suggests a potential for selective antibacterial action. researchgate.net Another study on quinoline-3-carbonitrile derivatives identified the most active compound, QD4, as having a strong interaction with the target DNA gyrase, indicating a probable mechanism of action. nih.gov

Anticancer and Antiproliferative Activities

The 7-chloroquinoline scaffold is a well-established pharmacophore in the design of anticancer agents. Its derivatives have been extensively studied for their ability to inhibit the proliferation of a wide range of cancer cells.

Evaluation Against Diverse Cancer Cell Lines

A variety of this compound derivatives and related compounds have been synthesized and tested for their antiproliferative effects on numerous cancer cell lines.

In one study, a series of novel 7-chloroquinoline derivatives were evaluated against four cancer cell lines: MCF-7 (breast cancer), HCT-116 (colorectal cancer), HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer). scielo.br The results, presented as IC50 values, demonstrated that the compounds were active against the studied cell lines. scielo.br

Another investigation focused on 7-chloroquinoline hydrazones, which exhibited potent cytotoxic activity with submicromolar GI50 values across a broad panel of cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov One particular hydrazone derivative demonstrated significant growth inhibition of SF-295 CNS cancer cells with an IC50 value of 0.688 µg/cm³. nih.gov

Furthermore, a series of N-(3-cyano-6-methyl-4-anilinoquinoline-7-yl) amide derivatives were synthesized and tested for their in vitro antitumor activities. nih.gov One compound from this series, 13j, showed antitumor activity that was comparable or superior to the established anticancer agents Bosutinib and EKB-569. nih.gov

The antiproliferative activity of 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid was also notable, causing an 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov

Table 2: Anticancer and Antiproliferative Activities of this compound Derivatives

Exploration of Kinase Inhibition Pathways (e.g., HER-2, EGFR, CK2)

Derivatives of 4-anilinoquinoline-3-carbonitrile (B11863878) have been synthesized and evaluated as inhibitors of key kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.govnih.gov These kinases are crucial in regulating cell growth, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers.

A series of 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives have been developed as irreversible inhibitors of both EGFR and HER-2 kinases. nih.gov These compounds were designed to mimic the clinical lead EKB-569 and other 4-anilinoquinazolines that have shown promise as antitumor agents. nih.gov The inhibitory activities of these quinoline-3-carbonitrile analogues were found to be comparable to their quinazoline (B50416) counterparts. nih.gov The design of these molecules often includes Michael acceptors at the 6-position, such as butynamide and crotonamide, which can form covalent bonds with the kinase active site, leading to irreversible inhibition. nih.gov

The table below summarizes the kinase inhibitory activities of representative 4-anilinoquinoline-3-carbonitrile derivatives.

CompoundTarget KinaseActivityReference
6,7-disubstituted-4-anilinoquinoline-3-carbonitrilesEGFR, HER-2Irreversible inhibitors nih.gov
4-anilinoquinoline-3-carbonitrile analoguesEGFR, HER-2Comparable to clinical lead EKB-569 nih.gov

Investigation of Other Potential Anticancer Targets

Beyond kinase inhibition, 7-chloroquinoline derivatives have been investigated for their activity against other anticancer targets. The quinoline core is a versatile scaffold for developing agents with diverse mechanisms of action. durham.ac.uknih.gov

One area of exploration is the development of 7-chloroquinoline hydrazones. These compounds have demonstrated significant cytotoxic activity against a broad panel of cancer cell lines, including those from leukemia, non-small cell lung cancer, colon cancer, and breast cancer. nih.gov The structure-activity relationship studies of these hydrazones have provided valuable insights for designing more potent anticancer agents. nih.gov

Furthermore, quinoline-based hybrid compounds are being explored. For instance, hybrids of 7-chloroquinoline and other heterocyclic moieties have been synthesized and shown to possess antiproliferative properties. mdpi.com Some of these compounds target Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells, thereby promoting cell death. mdpi.com Another approach involves the synthesis of quinolin-4-ylsulfonyl acrylate (B77674) derivatives, which have shown bioactivity against both cancer and malaria. durham.ac.uk

Compound ClassPotential Anticancer Target/MechanismKey FindingsReference
7-Chloroquinoline hydrazonesBroad-spectrum cytotoxicitySubmicromolar GI50 values against numerous cancer cell lines. nih.gov
Quinoline-based hybridsBcl-2 inhibition, antiproliferative activityPromotion of apoptosis in cancer cells. mdpi.com
Quinolin-4-ylsulfonyl acrylatesBioactive against cancer and malariaDual-activity compounds. durham.ac.uk

Antimalarial Activity

The 7-chloroquinoline core is famously present in the antimalarial drug chloroquine, making this scaffold a cornerstone in the development of new antimalarial agents. wits.ac.zafuture-science.com The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the continuous search for novel and effective treatments. wits.ac.zaarabjchem.org

Researchers have designed and synthesized numerous derivatives of 7-chloroquinoline with the aim of overcoming resistance. wits.ac.za One strategy involves creating hybrid molecules that combine the 7-chloroquinoline moiety with other pharmacophores known to have different mechanisms of action. wits.ac.zafuture-science.com For example, hybrids of 7-chloroquinoline with sulfonamides and 1,2,3-triazoles have been synthesized and shown to exhibit significant antimalarial activity against P. falciparum. future-science.com

Several studies have reported on the promising in vitro antimalarial activity of various 7-chloroquinoline derivatives. For instance, 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM) derivatives have shown good antimalarial activity, with some compounds displaying synergistic interactions when combined with quinine. wits.ac.za Similarly, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives have been synthesized and evaluated, with some showing moderate activity against chloroquine-sensitive strains of P. falciparum. arabjchem.org

The table below presents data on the antimalarial activity of selected 7-chloroquinoline derivatives.

Derivative ClassParasite StrainIC50 ValuesKey FindingsReference
7-chloroquinolin-4-yl piperazine-1-yl acetamide (CQPA)P. falciparum NF541.29 µM (for CQPA-26)Good antimalarial activity, synergistic with quinine. wits.ac.za
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (CQPPM)P. falciparum NF541.42 µM (for CQPPM-9)Good antimalarial activity, additive with quinine. wits.ac.za
7-chloroquinoline-sulfonamide hybridsP. falciparum 3D71.49–13.49 μMSignificant antimalarial activity, non-cytotoxic. future-science.com
3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-oneP. falciparum RKL-2Marginally superior to other compounds in the seriesMild to moderate activity. arabjchem.org

Anti-Inflammatory and Immunomodulatory Activities

The anti-inflammatory potential of 7-chloroquinoline derivatives is an active area of research. Inflammation is a complex biological response implicated in numerous diseases, and modulating inflammatory pathways is a key therapeutic strategy.

Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in the inflammatory process by degrading cyclic adenosine (B11128) monophosphate (cAMP), a second messenger with anti-inflammatory properties. researchgate.netuel.ac.uk Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. researchgate.net While the direct inhibition of PDE4 by this compound itself is not extensively documented in the provided context, the broader class of quinoline derivatives has been explored as PDE4 inhibitors. researchgate.net The development of selective PDE4 inhibitors is a promising approach for treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). researchgate.netuel.ac.uk

Beyond PDE4 inhibition, 7-chloroquinoline derivatives can modulate inflammatory pathways through other mechanisms. For instance, 4-phenylselenyl-7-chloroquinoline has demonstrated significant anti-inflammatory effects in animal models. nih.gov This compound was shown to reduce edema and decrease the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration in inflamed tissues. nih.gov These findings suggest that the anti-inflammatory action of this derivative may be mediated by its ability to reduce the influx of inflammatory cells and potentially scavenge reactive oxygen species. nih.gov

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. The antioxidant properties of 7-chloroquinoline derivatives have therefore been a subject of investigation.

Several studies have evaluated the radical scavenging activity of novel 7-chloroquinoline derivatives. researchgate.net For example, a series of derivatives including 2,7-dichloroquinoline-3-carbonitrile and 2,7-dichloroquinoline-3-carboxamide were synthesized and tested for their ability to scavenge the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.net The results indicated that some of these compounds displayed potent antioxidant activity, with IC50 values comparable to or even better than the standard antioxidant, ascorbic acid. researchgate.net

Another study focused on 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates and found that these compounds possess antioxidant properties. scielo.br Specifically, one derivative was shown to reduce lipid peroxidation, while another exhibited nitric oxide scavenging activity. scielo.br These findings highlight the potential of the 7-chloroquinoline scaffold in the design of new antioxidant agents.

The table below summarizes the antioxidant activity of some 7-chloroquinoline derivatives.

CompoundAntioxidant AssayIC50 ValueReference
2,7-dichloroquinoline-3-carbonitrileDPPH radical scavenging2.17 µg/mL researchgate.net
2,7-dichloroquinoline-3-carboxamideDPPH radical scavenging0.31 µg/mL researchgate.net
Ascorbic acid (standard)DPPH radical scavenging2.41 µg/mL researchgate.net

Other Significant Biological Activities (e.g., Anti-HIV, Antihypertensive)

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with a wide array of pharmacological effects. nih.gov Researchers have leveraged this versatile structure to develop novel therapeutic agents, including those targeting viral infections and cardiovascular conditions.

Anti-HIV Activity

The human immunodeficiency virus (HIV) presents a formidable challenge to global health, necessitating a continuous search for new and effective antiviral agents. The quinoline nucleus has emerged as a promising framework for the design of these agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov NNRTIs play a crucial role in highly active antiretroviral therapy (HAART) by binding to an allosteric site on the HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. nih.gov

In silico studies, such as molecular docking, have been instrumental in identifying the potential of quinoline derivatives as HIV-1 inhibitors. These computational methods predict how a molecule will bind to a target protein, providing insights into its potential efficacy. For instance, molecular docking studies on a series of synthesized quinoline derivatives containing pyrazoline and pyrimidine (B1678525) moieties revealed favorable binding interactions with the active domain of the HIV reverse transcriptase. nih.gov One particular compound from this series demonstrated a docking score of -10.67, suggesting a high affinity for the target protein. nih.gov

Further in silico design and subsequent synthesis have yielded quinoline derivatives that act as NNRTIs by interacting with key amino acid residues at the allosteric site of the HIV-RT protein (PDB:3MEC). nih.gov Molecular dynamics simulations have corroborated these findings, showing that certain derivatives exhibit stable conformations and strong binding energy, comparable to or even stronger than reference drugs like delavirdine. nih.gov One such study identified a 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl)thiophene-2-sulfonamide derivative (compound 6) as a potent inhibitor against both HIV-1 and HIV-2. nih.gov

Beyond NNRTIs, quinoline derivatives have also been investigated as HIV-1 integrase inhibitors. researchgate.net Integrase is another vital enzyme for HIV replication, and its inhibition presents a different mechanism to disrupt the viral lifecycle. The development of quinoline-based compounds that can be co-administered for infections like malaria and HIV is also an active area of research. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Influence of Substituent Nature and Position on Quinoline (B57606) Ring System

The quinoline ring is a versatile scaffold, and its biological activity can be finely tuned by altering the substituents at various positions. Research into 7-chloroquinoline (B30040) derivatives demonstrates that both the type of substituent and its location are critical for determining the compound's properties and efficacy.

For instance, modifications at the C4 position of the 7-chloroquinoline core have been shown to yield compounds with significant antiproliferative properties. durham.ac.uk The introduction of different functional groups at this position can influence the molecule's interaction with biological targets. durham.ac.uk Studies on a series of 7-chloro-4-substituted-quinolines revealed that the size of an alkyl chain and the presence of different functional groups in the 4-substituents had a notable impact on their crystallization processes, a key structure-property relationship. rsc.org

Similarly, the substitution pattern at position 7 is crucial. In one study involving coumarin-quinoline hybrids, a compound with an electron-withdrawing chloride atom at position 7 showed selective inhibition of the enzyme butyrylcholinesterase (BChE). nih.gov In contrast, a derivative with an electron-donating diethylamine (B46881) group at the same position exhibited selectivity for acetylcholinesterase (AChE), highlighting the profound influence of the substituent's electronic properties at this specific location. nih.gov These findings underscore the principle that even minor changes to the quinoline ring's substitution can lead to significant shifts in biological selectivity and activity.

Table 1: Influence of Substituents on Quinoline Derivatives' Activity
ScaffoldPosition of SubstitutionSubstituentObserved EffectReference
7-ChloroquinolinePosition 4Various carbinolsAntiproliferative properties durham.ac.uk
Coumarin-Quinoline HybridPosition 7Chloride Atom (electron-withdrawing)Selective Butyrylcholinesterase (BChE) inhibitor nih.gov
Coumarin-Quinoline HybridPosition 7Diethylamine (electron-donating)Selective Acetylcholinesterase (AChE) inhibitor nih.gov
7-ChloroquinolinePosition 4Alkyl chains, various functional groupsInfluenced crystallization mechanisms rsc.org

Role of the 7-Chloro Moiety in Biological Potency and Selectivity

This electronic influence is critical for molecular recognition and binding to target proteins. For example, in the development of anticancer agents, 7-chloroquinolinehydrazones have demonstrated potent cytotoxic activity across a wide range of cancer cell lines. nih.gov SAR studies within these series often point to the indispensability of the 7-chloro substituent for high potency. nih.gov Its ability to form halogen bonds and other non-covalent interactions can anchor the molecule within the binding site of a target enzyme or receptor. Furthermore, as seen in coumarin-quinoline hybrids, the presence of the chloride at position 7 can impart selectivity for specific enzyme isoforms, such as BChE over AChE. nih.gov

Impact of the Nitrile Group at Position 3 on Pharmacological Profile

The nitrile (-C≡N) group at position 3 is a key pharmacophore that imparts several advantageous properties to the molecule. The nitrile group is a small, linear, and polar functional group that can act as a versatile bioisostere for other groups, such as a carbonyl. nih.govnih.gov Its incorporation into drug candidates is a recognized strategy for enhancing binding affinity and improving pharmacokinetic profiles. nih.gov

The nitrile group can participate in several types of interactions with biological targets, including hydrogen bonding and dipole-dipole interactions. nih.govnih.gov Its strong electron-withdrawing nature also influences the electronic landscape of the quinoline ring. From a metabolic standpoint, the nitrile group is generally robust and stable, often passing through the body unchanged, which can contribute to a more predictable metabolic profile. nih.gov In the context of quinoline-3-carbonitrile derivatives, this moiety serves as a valuable synthetic handle for creating diverse chemical libraries and has been a key component in the development of compounds with antibacterial activity. researchgate.net For instance, the cyano group can be targeted in reactions to construct more complex heterocyclic systems, expanding the pharmacological potential of the original scaffold. researchgate.net

Conformational and Electronic Effects on Biological Activity

The biological activity of 7-Chloroquinoline-3-carbonitrile and its analogs is governed by a combination of conformational and electronic factors. The planarity of the quinoline ring system, combined with the linear geometry of the nitrile group, creates a relatively rigid structure that can be advantageous for specific binding to target proteins. nih.gov

Electronic Effects: The electron-withdrawing properties of both the 7-chloro moiety and the 3-nitrile group are paramount. These groups synergistically decrease the electron density of the aromatic system. This polarization can make the aromatic rings less susceptible to oxidative metabolism and can enhance π-π stacking interactions with aromatic residues in a protein's active site. nih.gov As noted earlier, switching between electron-withdrawing (like chloro) and electron-donating groups at position 7 can completely reverse the selectivity of a compound for related enzymes, a clear demonstration of electronic effects at play. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. For analogs of this compound, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable for rational drug design. nih.gov

In a typical QSAR study, a series of analogs are synthesized and tested for a specific biological activity. A 3D model of each molecule is then generated, and various physicochemical fields are calculated around them.

CoMFA calculates steric and electrostatic fields. nih.gov

CoMSIA expands on this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Statistical methods are then used to build a model that relates the variations in these fields to the observed changes in biological activity. A robust QSAR model, validated by internal and external test sets (as indicated by high R² and Q² values), can be used to predict the activity of novel, unsynthesized compounds. nih.gov The graphical output of these models (contour maps) shows regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might indicate that adding a bulky group in one region (steric hindrance) would be detrimental, while adding a hydrogen bond donor in another would be beneficial. This approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

Computational and Theoretical Studies in 7 Chloroquinoline 3 Carbonitrile Research

Molecular Docking Investigations

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is extensively used to predict the interaction between a small molecule ligand and a protein target.

Ligand-Protein Interaction Profiling with Biological Targets

While specific molecular docking studies exclusively on 7-Chloroquinoline-3-carbonitrile are not extensively documented in publicly available research, studies on closely related quinoline-3-carbonitrile derivatives provide valuable insights into their potential biological targets. For instance, a study on novel quinoline-3-carbonitrile derivatives identified DNA gyrase as a potential target. The most active compound in that study demonstrated significant interaction with the enzyme, suggesting a probable mechanism of action for its antibacterial properties. tandfonline.com

In broader studies on quinoline (B57606) derivatives, various biological targets have been explored. For example, derivatives of 2-(3-chlorophenyl) quinoline-4-carboxamide have been docked against human carbonic anhydrase I, protein kinase A, and kinesin spindle protein to evaluate their potential as anticancer and antibacterial agents. Furthermore, newly designed quinoline derivatives have been investigated as potential protease inhibitors against the SARS-CoV-2 Mpro enzyme, with docking studies revealing hydrogen bonding and π-interactions with key amino acid residues like His41, His164, and Glu166. nih.gov

Binding Affinity Predictions and Validation

Binding affinity, often expressed as a docking score or binding energy, is a crucial parameter in assessing the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable and favorable interaction.

For a series of newly synthesized quinoline-3-carbohydrazide (B3054276) derivatives, docking studies against the enoyl-ACP reductase of Mycobacterium tuberculosis were performed to understand their mode of action. Similarly, in a study of 2H-thiopyrano[2,3-b]quinoline derivatives, binding affinities against the anticancer target CB1a were reported to be in the range of -5.3 to -6.1 kcal/mol. researchgate.net Another investigation on quinoline derivatives as potential SARS-CoV-2 protease inhibitors reported promising docking scores, indicating stable ligand-protein complexes. nih.gov

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
2H-thiopyrano[2,3-b]quinoline derivativesCB1a-5.3 to -6.1 researchgate.net

This table presents binding affinity data for derivatives of this compound as specific data for the parent compound is not available.

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and stability. The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally implies higher reactivity.

DFT studies on quinoline-3-carbonitrile derivatives have been conducted to assess their molecular geometry, vibrational frequencies, and electronic properties. In one such study, the HOMO-LUMO energy gap for a particularly active antibacterial quinoline-3-carbonitrile derivative (compound QD4) was found to be 3.40 eV. tandfonline.com This relatively low energy gap suggests a higher propensity for the molecule to engage in chemical reactions. For a different series of quinoline derivatives, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine the HOMO-LUMO energy gaps, which ranged from 0.130 eV to 0.1609 eV for the studied compounds.

Compound/DerivativeMethodHOMO-LUMO Energy Gap (eV)Reference
Quinoline-3-carbonitrile derivative (QD4)DFT/RB3LYP3.40 tandfonline.com
2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans)DFT/B3LYP/6-311++G(d,p)3.75 durham.ac.uk
2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis)DFT/B3LYP/6-311++G(d,p)3.84 durham.ac.uk

This table presents HOMO-LUMO energy gap data for derivatives of this compound as specific data for the parent compound is not available.

Reactivity Descriptors from DFT Calculations

DFT calculations can also be used to determine various global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Represents the ability of a molecule to attract electrons.

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

While specific DFT-derived reactivity descriptors for this compound are not readily found in the literature, studies on related quinoline derivatives have utilized these parameters to rationalize their observed biological activities. For example, the calculation of these descriptors for various quinoline derivatives has helped in understanding their potential as antibacterial or anticancer agents.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and binding stability of a ligand-protein complex over time. This method is crucial for understanding the flexibility of both the ligand and the protein and for assessing the stability of their interactions.

Although specific MD simulation studies on this compound are not prominently reported, research on other quinoline derivatives highlights the utility of this approach. For instance, MD simulations were performed on a newly designed quinoline derivative (compound 5) in complex with the SARS-CoV-2 protease enzyme. nih.gov The simulations, which analyzed conformational stability, residue flexibility, compactness, hydrogen bonding, and solvent accessible surface area (SASA), revealed that the complex was comparably stable to a reference drug complex. nih.gov The analysis of intermolecular hydrogen bonds over the simulation time provided strong evidence for the stability of the interaction between the quinoline derivative and key residues like Glu166 and Gln189. nih.gov Such studies underscore the importance of MD simulations in validating docking results and providing a more realistic model of the binding event at the atomic level.

In Silico ADMET Predictions for Drug-Likeness Assessment and Optimization

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development pipeline. In silico ADMET prediction models offer a rapid and cost-effective means to assess the "drug-likeness" of a molecule like this compound before committing to extensive and costly experimental studies.

While specific, publicly available ADMET prediction data for this compound is not extensively detailed in the literature, the general approach involves the use of various computational models. These models are often built upon large datasets of experimentally determined properties of diverse chemical structures. For a given compound, its two-dimensional or three-dimensional structure is used as input for these models to calculate a range of physicochemical and pharmacokinetic parameters.

In studies of related 7-chloroquinoline (B30040) derivatives, computational tools have been employed to predict properties that are essential for oral bioavailability and systemic exposure. niscpr.res.in For instance, in silico analysis of 4-amino substituted-7-chloroquinoline derivatives has shown that their predicted ADME properties fall within acceptable ranges, indicating their potential as drug candidates. niscpr.res.in These analyses typically evaluate parameters such as molecular weight, lipophilicity (logP), aqueous solubility, and the potential to bind to human serum albumin.

Furthermore, adherence to established guidelines, such as Lipinski's Rule of Five, is often assessed. This rule provides a set of simple molecular descriptors that can predict the likelihood of a compound's oral bioavailability. For a molecule like this compound, these computational assessments would provide initial insights into its potential as a drug candidate and guide any necessary structural modifications to optimize its ADMET profile.

Interactive Table: Representative In Silico ADMET Parameters for Drug-Likeness Assessment

ParameterDescriptionTypical Acceptable Range for Oral Drugs
Molecular Weight ( g/mol )The mass of one mole of the substance.< 500
LogP (Octanol-Water Partition Coefficient)A measure of lipophilicity.< 5
Hydrogen Bond DonorsThe number of N-H and O-H bonds.< 5
Hydrogen Bond AcceptorsThe number of N and O atoms.< 10
Polar Surface Area (Ų)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.< 140
Aqueous SolubilityThe ability of the compound to dissolve in water.LogS > -4

Note: The values in this table represent general guidelines for drug-likeness and are not specific experimental or predicted values for this compound.

Virtual Screening Approaches for Novel Analog Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

The process typically begins with the three-dimensional structure of the biological target of interest. A library of virtual compounds, which can range from commercially available chemicals to custom-designed virtual molecules, is then "docked" into the binding site of the target. Scoring functions are used to estimate the binding affinity of each compound, and the top-ranking molecules are selected for further investigation.

While specific virtual screening campaigns starting from this compound as a lead compound are not widely reported, the broader quinoline scaffold is a common feature in many virtual screening studies. For example, virtual screening of quinoline-derived libraries has been performed to identify potential inhibitors for various therapeutic targets. researchgate.net These studies demonstrate the utility of the quinoline core as a privileged scaffold in drug design.

A typical virtual screening workflow for identifying novel analogs of this compound would involve:

Target Identification and Preparation: Defining the biological target and preparing its 3D structure for docking.

Library Generation: Assembling a library of virtual compounds. This could include derivatives of the this compound scaffold with various substituents at different positions.

Molecular Docking: Computationally placing each molecule from the library into the target's binding site and calculating the binding energy.

Hit Selection and Refinement: Ranking the compounds based on their docking scores and visual inspection of their binding modes. The most promising candidates are then selected for experimental validation.

This approach allows for the rapid exploration of a vast chemical space to identify novel and potentially more effective analogs of this compound for a specific biological application.

Emerging Applications and Future Research Directions

Development of Novel Lead Compounds and Drug Candidates

The 7-chloroquinoline-3-carbonitrile framework is a privileged scaffold for the development of new therapeutic agents, primarily due to its established role in generating compounds with significant biological activity. researchgate.net The chloro and cyano groups are not just passive substituents; they are active functional handles that allow for a wide range of chemical modifications to generate libraries of novel compounds.

Research has shown that derivatives of the 7-chloroquinoline (B30040) core exhibit potent antiproliferative, antimalarial, and antibacterial activities. researchgate.netdurham.ac.uk For instance, 7-substituted-3-quinolinecarbonitriles have been investigated as inhibitors of protein tyrosine kinases, which are crucial targets in cancer therapy. google.com The nitrile group at the 3-position is a key functional group that can be converted into other functionalities, such as amides or tetrazoles, to modulate the compound's biological activity and pharmacokinetic properties. researchgate.netresearchgate.net

The development of hybrid molecules is another promising strategy. By combining the this compound core with other pharmacologically active moieties, it is possible to create drugs with multiple modes of action, potentially overcoming drug resistance. researchgate.net For example, the synthesis of hybrids incorporating triazole or sulfonamide functionalities has been explored for antimalarial applications.

Table 1: Examples of Bioactive Derivatives from Chloroquinoline Scaffolds

Derivative Class Therapeutic Area Research Finding
4-Anilinoquinolines Anticancer High inhibitory activity for the epidermal growth factor receptor (EGFR). durham.ac.uk
7-Chloroquinoline-Sulfonamide Hybrids Antimalarial Demonstrated significant antimalarial activity against Plasmodium falciparum.
2,7-dichloroquinoline-3-carbonitrile (B119050) Antibacterial, Antioxidant Showed good activity against various bacterial strains and strong antioxidant potential. researchgate.net

Exploration of Undiscovered Biological Targets and Therapeutic Areas

While much of the research on 7-chloroquinoline derivatives has focused on cancer and malaria, the broad spectrum of biological activities associated with the quinoline (B57606) ring suggests that many potential targets and therapeutic areas remain unexplored. nih.govresearchgate.net The ability of quinoline derivatives to intercalate with DNA and inhibit enzymes like topoisomerase and DNA gyrase has been documented, pointing towards applications in antimicrobial and antiviral therapies. nih.govresearchgate.net

The known biological targets for derivatives of the 7-chloroquinoline scaffold are summarized in the table below.

Table 2: Known Biological Targets of Chloroquinoline Derivatives

Biological Target Therapeutic Area Example Compound Class
Protein Tyrosine Kinases Cancer 7-Substituted-3-quinolinecarbonitriles google.com
Epidermal Growth Factor Receptor (EGFR) Cancer 4-Anilinoquinolines durham.ac.uk
Topoisomerase IIβ Antibacterial/Anticancer 7-Chloroquinoline derivatives researchgate.net
E. coli DNA Gyrase B Antibacterial 7-Chloroquinoline derivatives researchgate.net

Future research should aim to de-orphanize this compound class by screening this compound and its derivatives against a wider range of biological targets. This could include kinases involved in inflammatory diseases, viral proteases, and enzymes specific to neglected tropical diseases. The structural diversity that can be generated from this starting material makes it an ideal candidate for high-throughput screening campaigns to identify novel bioactivities.

Integration of Advanced Synthetic Methodologies for Enhanced Efficiency

The synthesis of this compound and its derivatives has benefited from both classical and modern synthetic techniques. The Vilsmeier-Haack reaction is a common method for introducing the formyl group, which can then be converted to the nitrile. researchgate.net However, there is a continuous drive to develop more efficient, scalable, and environmentally friendly synthetic routes.

Advanced methodologies are being integrated to improve the synthesis of these compounds:

Mixed Lithium-Magnesium Reagents: The use of mixed lithium-magnesium intermediates allows for the functionalization of the quinoline ring under mild conditions, providing access to a library of derivatives with high yields. durham.ac.uk

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reactions, such as the formation of unsaturated ketones from 2-thiomorpholino-quinoline-3-carbaldehyde, leading to higher yields in shorter reaction times. nih.gov

Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira coupling are used to introduce alkyne functionalities at the C2 position of the quinoline ring, expanding the chemical space for derivatization. nih.govrsc.org

Multi-component Reactions: One-pot, multi-component reactions are being developed to construct complex quinoline-based heterocyclic systems in a single step, which is a hallmark of green chemistry.

Future efforts in this area should focus on flow chemistry, which can offer better control over reaction parameters and facilitate safer, more scalable production. durham.ac.uk The development of catalytic C-H activation methods for the direct functionalization of the quinoline core would also represent a significant advancement.

Interdisciplinary Research with Materials Science and Catalysis

The potential of this compound extends beyond medicinal chemistry into the realm of materials science and catalysis. The quinoline ring system is a known chromophore, and its derivatives have been investigated for their photophysical properties. Polysubstituted quinolines, for instance, can serve as emitting chromophores in fluorescent materials and have applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). nih.gov The donor-π-acceptor architecture that can be created using the quinoline scaffold makes these compounds interesting for applications requiring intramolecular charge transfer. nih.gov

While direct applications of this compound in this area are not yet widely reported, its structural features suggest significant potential. The nitrogen atom of the quinoline ring and the nitrile group can act as ligands, coordinating with metal ions to form complexes. These complexes could have interesting catalytic or photophysical properties. For example, quinoline derivatives have been used as ligands for transition metal complexes in the development of OLEDs. nih.gov

Future interdisciplinary research could focus on:

Fluorescent Probes: Developing derivatives of this compound as fluorescent sensors for metal ions or biological molecules.

Organic Electronics: Investigating the use of these compounds as building blocks for organic semiconductors or as dopants in charge-transport layers of electronic devices. nih.gov

Catalysis: Synthesizing metal complexes of this compound derivatives and evaluating their catalytic activity in organic transformations. The use of related quinolin-2-one derivatives as ligands for complex preparation has been noted, suggesting a viable path forward. rsc.org

Addressing Existing Research Gaps in this compound Chemistry

Despite the progress made, several research gaps remain in the chemistry and application of this compound. Addressing these gaps will be crucial for unlocking the full potential of this versatile compound.

Key research gaps include:

Comprehensive Structure-Activity Relationship (SAR) Studies: While many derivatives have been synthesized, comprehensive SAR studies are often lacking. A systematic exploration of how different substituents at various positions on the quinoline ring affect biological activity is needed to guide rational drug design.

Exploration of Novel Therapeutic Areas: The focus has been predominantly on cancer and infectious diseases. The potential of these compounds in other areas, such as neurodegenerative and inflammatory diseases, is largely unexplored.

Materials Science Applications: As highlighted previously, the application of this compound in materials science is a nascent field. There is a significant opportunity to explore its use in functional materials.

Development of "Green" Synthetic Methods: While advanced synthetic methods are being used, there is still a need for more sustainable and environmentally benign processes, particularly for large-scale synthesis.

Understanding Mechanisms of Action: For many of the reported biological activities, the precise molecular mechanism of action is not fully understood. Further studies are needed to identify and validate the biological targets of these compounds.

Closing these research gaps will require a collaborative, interdisciplinary approach, bringing together synthetic chemists, medicinal biologists, and materials scientists. The continued exploration of 2-chloroquinoline-3-carbaldehydes and their derivatives, including the nitrile analogs, is expected to yield novel transformations and applications in the near future. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Chloroquinoline-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using substituted quinoline precursors. For example, phosphorus pentachloride (PCl₅) can act as a chlorinating agent in the presence of nitrile-containing intermediates . Reaction temperature (optimized between 80–120°C) and solvent polarity (e.g., DMF or acetonitrile) significantly affect yield. Comparative studies suggest that using PCl₅ over POCl₃ may reduce byproducts due to milder conditions .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • Spill Management : Absorb spills with inert materials (e.g., sand, diatomaceous earth) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

TechniqueKey FeaturesReference Data
¹H/¹³C NMR Quinoline ring protons (δ 7.5–8.5 ppm), nitrile carbon (δ ~115 ppm)
IR C≡N stretch (~2220 cm⁻¹), aromatic C-Cl (650–750 cm⁻¹)
Mass Spectrometry Molecular ion peak [M+H]⁺ at m/z 203.1 (theoretical)

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields when using different chlorinating agents for this compound derivatives?

  • Methodological Answer :

  • Controlled Experiments : Compare PCl₅, POCl₃, and SOCl₂ under identical conditions (solvent, temperature).
  • Analytical Monitoring : Use HPLC or TLC to track intermediate formation and side reactions.
  • Statistical Analysis : Apply ANOVA to assess significance of yield variations (e.g., PCl₅ yields 72% vs. POCl₃ yields 58% under reflux) .

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze electron density distribution, focusing on the nitrile and chloro substituents.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar vs. nonpolar) on reaction pathways.
  • In Silico Reactivity Prediction : Use SMILES notation (e.g., C1=CC2=C(C(=C1)Cl)C(=NC=C2)C#N) to model electrophilic substitution sites .

Q. How should researchers design experiments to investigate the electronic effects of substituents on the quinoline ring of this compound?

  • Methodological Answer :

  • Substituent Screening : Introduce electron-withdrawing (e.g., -NO₂) or donating groups (e.g., -OCH₃) at positions 5, 6, or 8.
  • Electrochemical Analysis : Use cyclic voltammetry to measure redox potentials and correlate with substituent Hammett parameters.
  • Crystallography : Resolve X-ray structures to assess steric and electronic interactions (e.g., dihedral angles between substituents) .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

  • Methodological Answer :

  • pH-Dependent Stability Studies : Expose the compound to HCl (0.1–2 M) and monitor degradation via UV-Vis (λmax ~270 nm).
  • Mechanistic Probes : Use LC-MS to identify decomposition products (e.g., hydrolysis to carboxylic acid derivatives).
  • Control Variables : Ensure consistent temperature (25°C) and ionic strength across experiments to isolate pH effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.